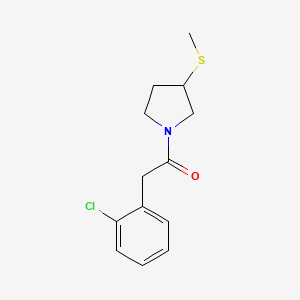
2-(2-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone, also known as Methylenedioxypyrovalerone (MDPV), is a synthetic cathinone that has gained popularity in recent years due to its stimulant properties. MDPV is structurally similar to other synthetic cathinones such as mephedrone and methylone, which are commonly referred to as "bath salts.
Aplicaciones Científicas De Investigación
Catalytic Behavior in Polymerization
Research has shown that certain metal complexes, including those derived from similar molecular structures to 2-(2-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone, exhibit catalytic behavior in the polymerization of specific monomers like ε-caprolactone and l-lactide. Magnesium-based complexes are highlighted for their higher activity, potentially due to the greater ionic character of the magnesium metal (Wang et al., 2012).
Synthesis of Substituted Derivatives
The compound has been used in the synthesis of various substituted derivatives, such as furans, pyrroles, and thiophenes, which have potential applications in diverse fields including pharmaceuticals and materials science (Yin et al., 2008).
Electro-Optic Material Development
In the field of electro-optics, similar structures have been utilized in the development of donor-acceptor chromophores and electro-optic materials. These compounds are essential for creating advanced materials with specific optical and electronic properties (Facchetti et al., 2006).
Corrosion Inhibition
A pyrrole derivative closely related to 2-(2-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone has been synthesized and studied for its potential as a corrosion inhibitor. This application is crucial in material science for protecting metals against corrosion (Louroubi et al., 2019).
Anticancer and Antimicrobial Agent Synthesis
The synthesis of new compounds incorporating structures similar to 2-(2-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone has been explored for potential use as anticancer and antimicrobial agents. This demonstrates the compound's significance in the development of new pharmaceuticals (Katariya et al., 2021).
Applications in Organic Chemistry and Catalysis
The compound and its derivatives have been used in various organic chemistry reactions and as catalysts. This includes their use in the synthesis of highly substituted pyrroles and in the polymerization of ethylene, showcasing their versatility in organic synthesis and catalytic processes (Saeidian et al., 2013), (Fernandes et al., 2002).
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-1-(3-methylsulfanylpyrrolidin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNOS/c1-17-11-6-7-15(9-11)13(16)8-10-4-2-3-5-12(10)14/h2-5,11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVIRMTSGTIPXBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCN(C1)C(=O)CC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-1-(3-(methylthio)pyrrolidin-1-yl)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

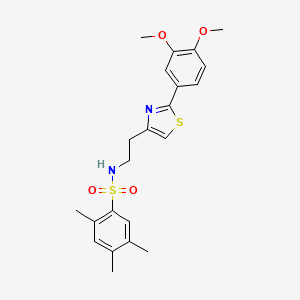
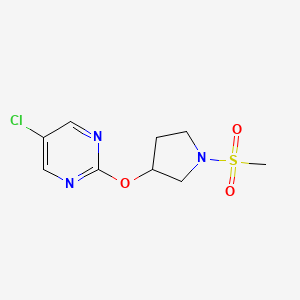
![N-(1-(cyclopropanecarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2688372.png)

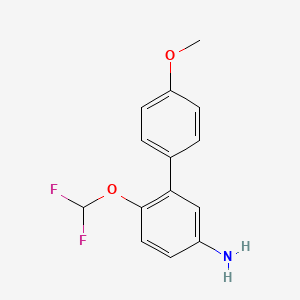
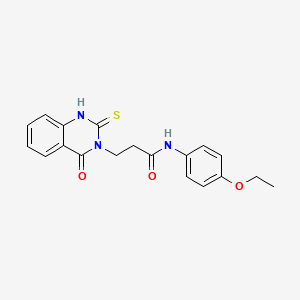
![3-{[4-(2-Thienyl)-2-pyrimidinyl]sulfanyl}-2,4-pentanedione](/img/structure/B2688378.png)
![6-(4-Chlorophenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2688379.png)
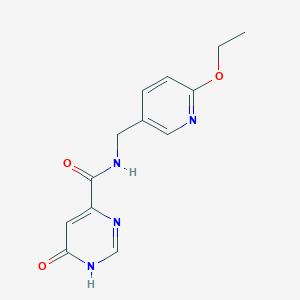
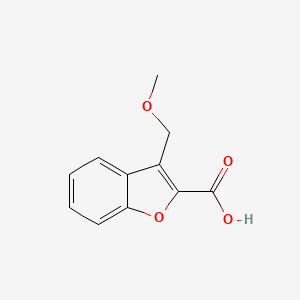
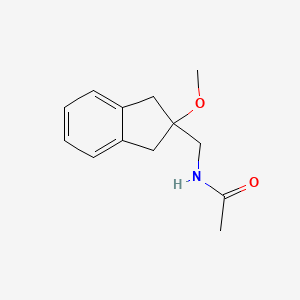


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide](/img/structure/B2688392.png)